Arylquin 1 Arylquin 1 Arylquin 1 is a prostate apoptosis response-4 (Par-4) secretagogue. It binds to vimentin to displace Par-4 for secretion. Arylquin 1 induces Par-4 secretion from mouse embryonic fibroblasts (MEFs) and prostate cancer cells in vitro, effects that can be blocked by the inhibitor of vesicular transport brefeldin A. Arylquin 1 induces paracrine apoptosis of H1299, HOP92, and H460 cancer cells when co-cultured with Par-4+/+, but not Par-4-/-, MEFs.
Arylquin-1 is a secretagogue of prostate apoptosis response-4 (Par-4). It acts by displacing Par-4 from vimentin for secretion and triggering the efficient paracrine apoptosis of diverse cancer cells.
Brand Name: Vulcanchem
CAS No.: 1630743-73-5
VCID: VC0519422
InChI: InChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20)
SMILES: CN(C)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3F)N
Molecular Formula: C17H16FN3
Molecular Weight: 281.33

Arylquin 1

CAS No.: 1630743-73-5

Cat. No.: VC0519422

Molecular Formula: C17H16FN3

Molecular Weight: 281.33

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Arylquin 1 - 1630743-73-5

Specification

Description Arylquin 1 is a prostate apoptosis response-4 (Par-4) secretagogue. It binds to vimentin to displace Par-4 for secretion. Arylquin 1 induces Par-4 secretion from mouse embryonic fibroblasts (MEFs) and prostate cancer cells in vitro, effects that can be blocked by the inhibitor of vesicular transport brefeldin A. Arylquin 1 induces paracrine apoptosis of H1299, HOP92, and H460 cancer cells when co-cultured with Par-4+/+, but not Par-4-/-, MEFs.
Arylquin-1 is a secretagogue of prostate apoptosis response-4 (Par-4). It acts by displacing Par-4 from vimentin for secretion and triggering the efficient paracrine apoptosis of diverse cancer cells.
CAS No. 1630743-73-5
Molecular Formula C17H16FN3
Molecular Weight 281.33
IUPAC Name 3-(2-fluorophenyl)-7-N,7-N-dimethylquinoline-2,7-diamine
Standard InChI InChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20)
Standard InChI Key RHAQINSYYSNKKI-UHFFFAOYSA-N
SMILES CN(C)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3F)N
Appearance Solid powder

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